![molecular formula C8H8BrNO2S B13226464 Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13226464.png)
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the bromination of a thieno[2,3-c]pyrrole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step can be achieved using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thieno[2,3-c]pyrrole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Methyl 3-bromo-4H-thieno[2,3-d]pyrrole-2-carboxylate
Uniqueness
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is unique due to its specific ring structure and the presence of both bromine and ester functional groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H8BrNO2S |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3H2,1H3 |
InChI-Schlüssel |
BELXMXYCUGNYOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(S1)CNC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


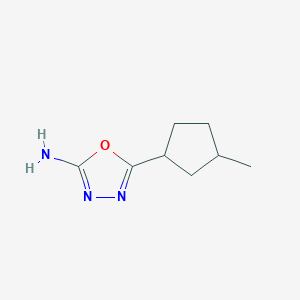
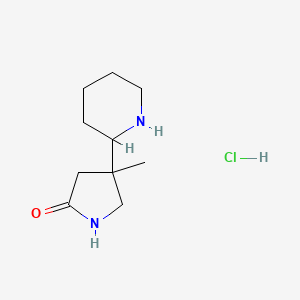
![Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226396.png)


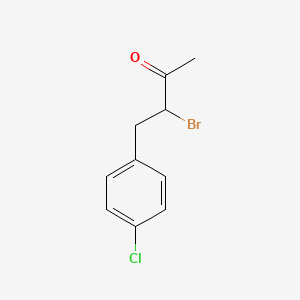
![3-[(3-Methylbenzyl)amino]propanoic acid](/img/structure/B13226420.png)

![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13226426.png)
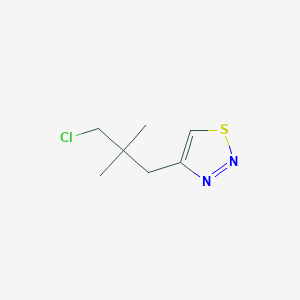
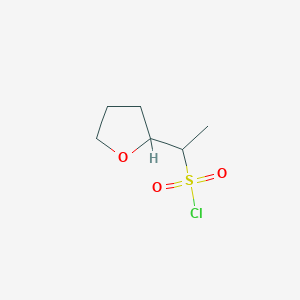
![(1R,8S)-2,5-diazatricyclo[6.2.1.0~2,7~]undecane dihydrochloride](/img/structure/B13226457.png)
![2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B13226468.png)

